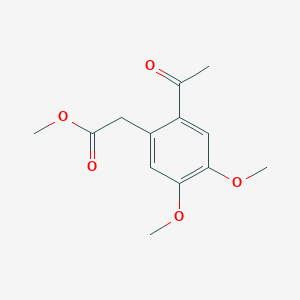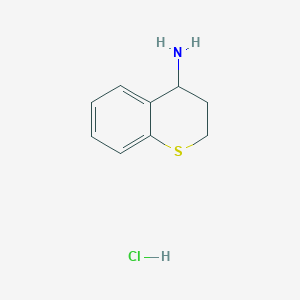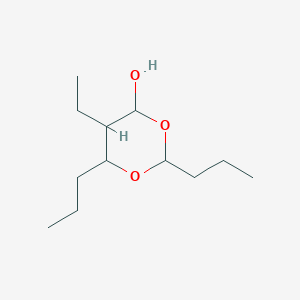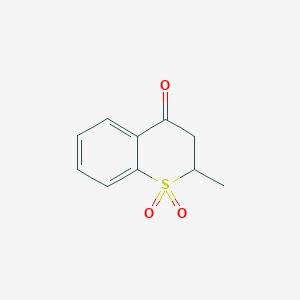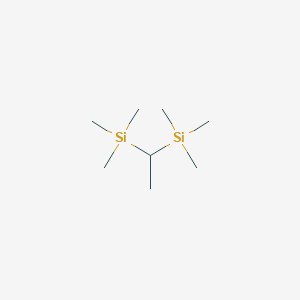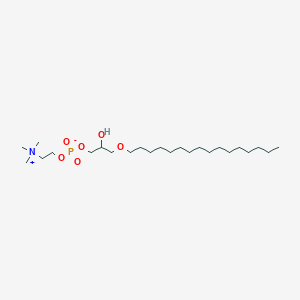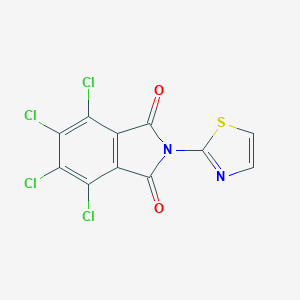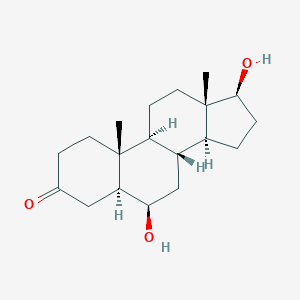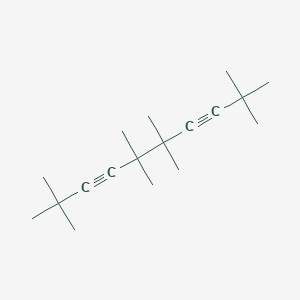
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has been of great interest to the scientific community due to its various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by disrupting the mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which triggers the apoptotic pathway.
Effets Biochimiques Et Physiologiques
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been found to have various biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which make it useful in the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one of the limitations of using this compound is its toxicity, which makes it difficult to work with in the lab.
Orientations Futures
There are several future directions for the study of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-. One of the main directions is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for the development of new methods for synthesizing this compound that are more efficient and yield higher quantities.
Conclusion:
In conclusion, 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has shown great potential in various scientific research applications. Its potent cytotoxic activity against cancer cells, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool in the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been achieved using different methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of 3,7-decadiyne and 2,2,5,5,6,6,9,9-octamethyl-1,4-diodobenzene in the presence of a palladium catalyst. This method has been found to be efficient and yields the desired product in good yields.
Applications De Recherche Scientifique
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
17553-35-4 |
|---|---|
Nom du produit |
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- |
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2,2,5,5,6,6,9,9-octamethyldeca-3,7-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)11-13-17(7,8)18(9,10)14-12-16(4,5)6/h1-10H3 |
Clé InChI |
UHCGJNZAPRSTMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
SMILES canonique |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Autres numéros CAS |
17553-35-4 |
Synonymes |
2,2,5,5,6,6,9,9-Octamethyl-3,7-decadiyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



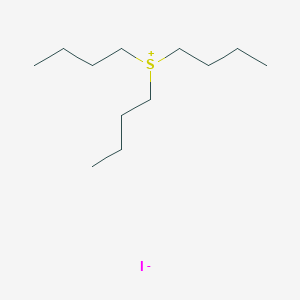
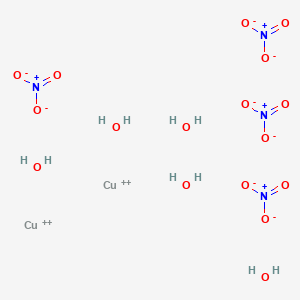

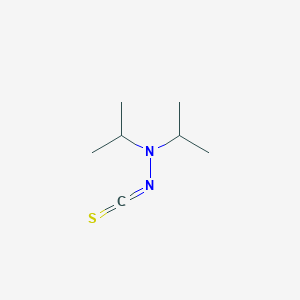
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
